N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide
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Overview
Description
N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a naphthyridine core, which is known for its diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the Friedländer synthesis, which utilizes green strategies and metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound typically involves the use of water-soluble catalysts to facilitate the synthesis in an eco-friendly manner. For instance, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere .
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce reduced naphthyridine compounds .
Scientific Research Applications
N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the growth of certain bacteria by targeting their cell wall synthesis and metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- N-(4-(7-(2-dimethylamino-ethylamino)-1,8-naphthyridin-4-yl-amino)phenyl)benzamide
Uniqueness
What sets N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide apart is its unique naphthyridine core, which imparts diverse biological activities and photochemical properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C25H18N4O2 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide |
InChI |
InChI=1S/C25H18N4O2/c30-23-13-12-20-22(14-15-26-24(20)29-23)27-18-10-8-17(9-11-18)25(31)28-21-7-3-5-16-4-1-2-6-19(16)21/h1-15H,(H,28,31)(H2,26,27,29,30) |
InChI Key |
OUQMFAXPEDAPEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)NC4=C5C=CC(=O)NC5=NC=C4 |
Origin of Product |
United States |
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